2-(2H-1,3-Dithiol-2-ylidene)-4,5-dihexyl-2H-1,3-dithiole
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Overview
Description
2-(2H-1,3-Dithiol-2-ylidene)-4,5-dihexyl-2H-1,3-dithiole is a heterocyclic compound known for its unique electronic properties. This compound belongs to the family of tetrathiafulvalenes, which are widely studied for their applications in molecular electronics and organic conductors .
Preparation Methods
The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-4,5-dihexyl-2H-1,3-dithiole typically involves the reaction of disodium ethene-1,1-bis(thiolates) with various halogenated compounds. One common method includes the reaction with 1,1,2-trichloroethane, which leads to the formation of chloro-substituted 1,3-dithiolanes . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2H-1,3-Dithiol-2-ylidene)-4,5-dihexyl-2H-1,3-dithiole undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: This compound can form stable radical cations and dications through one-electron oxidation steps.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Halogenated derivatives can be synthesized through substitution reactions with halogenating agents.
Scientific Research Applications
2-(2H-1,3-Dithiol-2-ylidene)-4,5-dihexyl-2H-1,3-dithiole has numerous applications in scientific research:
Chemistry: It is used in the development of organic conductors and superconductors.
Biology: Its electronic properties make it a candidate for bioelectronic applications.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of organic field-effect transistors and other electronic devices.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable radical cations and dications. These charged species are crucial for its role in electronic applications, as they facilitate charge transfer processes. The molecular targets and pathways involved include interactions with various conductive materials, enhancing their electronic properties .
Comparison with Similar Compounds
2-(2H-1,3-Dithiol-2-ylidene)-4,5-dihexyl-2H-1,3-dithiole is unique due to its specific electronic properties and stability. Similar compounds include:
2,5-Bis(1,3-dithiol-2-ylidene)-2,5-dihydrothiophene: Known for its conductive complexes.
Bis(1,3-dithiol-2-ylidene) derivatives: Used in organic field-effect transistors.
Tetrathiafulvalene: A well-known compound in the same family, used in molecular electronics.
These compounds share similar structural features but differ in their specific applications and electronic properties.
Properties
CAS No. |
923035-02-3 |
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Molecular Formula |
C18H28S4 |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
2-(1,3-dithiol-2-ylidene)-4,5-dihexyl-1,3-dithiole |
InChI |
InChI=1S/C18H28S4/c1-3-5-7-9-11-15-16(12-10-8-6-4-2)22-18(21-15)17-19-13-14-20-17/h13-14H,3-12H2,1-2H3 |
InChI Key |
WUMRCLMNUKITIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C2SC=CS2)S1)CCCCCC |
Origin of Product |
United States |
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